molecular formula C12H20ClF2NO2 B13563457 Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride

Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride

Cat. No.: B13563457
M. Wt: 283.74 g/mol
InChI Key: NZZBIEBOLXQCKB-UHFFFAOYSA-N
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Description

Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is characterized by the presence of a fluorinated azabicyclo decane ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo decane ring and the introduction of fluorine atoms. Common synthetic routes involve nucleophilic substitution reactions, cyclization, and esterification. Reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .

Scientific Research Applications

Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity. The bicyclic structure allows for a unique spatial arrangement, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride is unique due to its fluorinated azabicyclo decane ring, which imparts distinct chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H20ClF2NO2

Molecular Weight

283.74 g/mol

IUPAC Name

ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H19F2NO2.ClH/c1-2-17-10(16)11-6-4-3-5-9(7-15-8-11)12(11,13)14;/h9,15H,2-8H2,1H3;1H

InChI Key

NZZBIEBOLXQCKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCCC(C1(F)F)CNC2.Cl

Origin of Product

United States

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